Sodium propionate-3-13C

Übersicht

Beschreibung

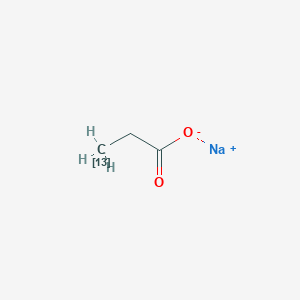

Sodium propionate-3-13C, also known as propionic acid-3-13C sodium salt, is a stable isotope-labeled compound. It is a derivative of sodium propionate where the carbon-13 isotope is incorporated at the third carbon position. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which allows for detailed metabolic and kinetic studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium propionate-3-13C can be synthesized through the neutralization of propionic acid-3-13C with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the resulting solution is then evaporated to yield the solid this compound.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more controlled conditions to ensure high purity and yield. The isotopically labeled propionic acid is first prepared through fermentation or chemical synthesis, followed by its neutralization with sodium hydroxide.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form carbon dioxide and water.

Reduction: Although less common, it can be reduced under specific conditions to yield propanol.

Substitution: It can participate in nucleophilic substitution reactions where the propionate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Typically involves oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Requires reducing agents such as lithium aluminum hydride.

Substitution: Often involves nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products:

Oxidation: Carbon dioxide and water.

Reduction: Propanol.

Substitution: Various substituted propionate derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Sodium propionate-3-13C is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the pathways of propionate metabolism in organisms.

Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of propionate-based drugs.

Industry: Applied in the development of new materials and chemicals where isotopic labeling is required for detailed analysis.

Wirkmechanismus

The mechanism of action of sodium propionate-3-13C is primarily related to its role as a metabolic tracer. When introduced into biological systems, it follows the same metabolic pathways as natural propionate. The carbon-13 isotope allows researchers to track its movement and transformation through various metabolic processes using techniques like NMR spectroscopy. This provides insights into the molecular targets and pathways involved in propionate metabolism.

Vergleich Mit ähnlichen Verbindungen

- Sodium propionate-1-13C

- Sodium propionate-2-13C

- Propionic acid-1-13C

- Propionic acid-2-13C

- Propionic acid-3-13C

Comparison: Sodium propionate-3-13C is unique due to the specific placement of the carbon-13 isotope at the third carbon position. This specific labeling provides distinct advantages in certain types of metabolic and kinetic studies where the position of the isotope can influence the interpretation of the results. Compared to other isotopically labeled propionates, this compound offers unique insights into the metabolic fate of the third carbon in propionate metabolism.

Biologische Aktivität

Sodium propionate-3-13C is a stable isotope-labeled form of sodium propionate, a short-chain fatty acid (SCFA) known for its various biological activities. This compound has garnered attention in recent years due to its potential therapeutic applications, particularly in cancer biology and metabolic regulation. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Overview of Sodium Propionate

Sodium propionate (C3H5NaO2) is a salt derived from propionic acid and is commonly used as a food preservative and in animal feed. The isotopically labeled variant, this compound, allows researchers to trace metabolic pathways and understand the compound's biological effects more precisely.

Sodium propionate exerts its biological effects through several mechanisms:

-

Epithelial-to-Mesenchymal Transition (EMT) Inhibition :

- Recent studies have shown that sodium propionate can inhibit EMT in non-small cell lung cancer (NSCLC) models. Propionate treatment reinforced epithelial characteristics in cancer cells, promoting cell adhesion and reducing metastatic potential by altering chromatin remodeling through H3K27 acetylation mediated by p300 .

- Metabolic Regulation :

-

Anti-inflammatory Effects :

- The compound exhibits anti-inflammatory properties by modulating immune responses and reducing inflammatory markers, which may be beneficial in conditions like inflammatory bowel disease (IBD).

Case Study 1: Lung Cancer Metastasis

A study investigated the effects of sodium propionate on lung cancer cell lines treated with TGFβ1, a potent EMT inducer. Results indicated that sodium propionate significantly reduced the migratory ability of these cells and enhanced their adhesion to extracellular matrix proteins, suggesting its potential as a therapeutic agent against lung cancer metastasis .

| Treatment Group | Migratory Ability | Adhesion to ECM |

|---|---|---|

| Control | High | Low |

| Sodium Propionate | Low | High |

Case Study 2: Digestive Health in Animals

In another study focusing on livestock, dietary sodium propionate was found to enhance digestive enzyme activity compared to control groups. The highest activity was observed for alkaline proteases and lipases, indicating improved nutrient absorption and growth performance .

| Enzyme Type | Control Group Activity (U/mL) | Sodium Propionate Group Activity (U/mL) |

|---|---|---|

| Alkaline Protease | 15 | 25 |

| Lipase | 10 | 20 |

Research Findings

Several key findings have emerged from research on this compound:

- Chromatin Remodeling : The treatment with sodium propionate resulted in increased histone acetylation, which is associated with gene expression changes that favor epithelial characteristics over mesenchymal traits .

- Gut Microbiota Modulation : Sodium propionate has been shown to influence gut microbiota composition positively, leading to enhanced production of other beneficial SCFAs such as butyrate, which further supports gut health .

- Therapeutic Potential : Given its ability to inhibit EMT and reduce metastatic potential in cancer models, sodium propionate shows promise as a therapeutic agent that warrants further clinical investigation.

Eigenschaften

IUPAC Name |

sodium;(313C)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O2.Na/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXKPEJDQGNYQSM-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635685 | |

| Record name | Sodium (3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158814-18-7 | |

| Record name | Sodium (3-~13~C)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 158814-18-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.